molecular formula C8H7FO3 B1319201 2-Fluoro-4-hydroxyphenylacetic acid CAS No. 68886-07-7

2-Fluoro-4-hydroxyphenylacetic acid

Cat. No.: B1319201
CAS No.: 68886-07-7
M. Wt: 170.14 g/mol
InChI Key: YBHJEGWOCHZSGY-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H7FO3 It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxyphenylacetic acid typically involves the fluorination of 4-hydroxyphenylacetic acid. One common method is the electrophilic aromatic substitution reaction where a fluorine source, such as fluorine gas or a fluorinating agent like Selectfluor, is used under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Fluoro-4-hydroxyphenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxyphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

    3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.

    4-Hydroxyphenylacetic acid: Lacks the fluorine atom, resulting in different reactivity and applications.

Uniqueness: 2-Fluoro-4-hydroxyphenylacetic acid is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological interactions compared to its non-fluorinated or differently fluorinated analogs.

Properties

IUPAC Name

2-(2-fluoro-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHJEGWOCHZSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598371
Record name (2-Fluoro-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68886-07-7
Record name (2-Fluoro-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthesis of 3-fluoro-4-methoxyphenylacetic acid 15 starting from 2-fluoroanisole has been described by M. Kucha{hacek over (r)} et al. (Collect. Czech. Chem. Commun. 1990, 55, 296-306). 2-Fluoro-4-methoxyphenylacetic acid 16 is obtained from 2-fluoro-4-hydroxyphenylacetic acid [S.-I. Sugita, S. Toda, T. Yoshiyasu, T. Teraji, Mol. Cryst. Liq. Cryst. 1993, 237, 399-406; E. J. Corey, J. P. Dittami, J. Am. Chem. Soc. 1985, 107, 256-257; H. H. Wassermann, J. Wang, J. Org. Chem. 1998, 63, 5581-5586] by dimethylation and ester saponification.
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